molecular formula C9H9N B103444 4-Methylindole CAS No. 16096-32-5

4-Methylindole

Cat. No. B103444
CAS RN: 16096-32-5
M. Wt: 131.17 g/mol
InChI Key: PZOUSPYUWWUPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04443615

Procedure details

The indoles prepared by the above-mentioned method of the present invention include, for example, indole, 1-methylindole, 1-ethylindole, 1-phenylindole, 1-benzylindole, 3-methylindole, 4-methylindole, 5-methylindole, 6-methylindole, 7-methylindole, 1,2-dimethylindole, 1,3-dimethylindole, 1,4-dimethylindole, 1,5-dimethylindole, 1,6-dimethylindole, 1,7-dimethylindole, 3,4-dimethylindole, 3,5-dimethylindole, 3,6-dimethylindole, 3,7-dimethylindole, 1-ethyl-2-methylindole, 1-ethyl-3-methylindole, 1-ethyl-4-methylindole, 1-ethyl-5-methylindole, 1-ethyl-6-methylindole, 1-ethyl-7-methylindole, 1,3-diethylindole, 1,3,7-trimethylindole, 1,3,4-trimethylindole, 1,3,5-trimethylindole, 1,3,6-trimethylindole, 1,2,5-trimethylindole, 1-ethyl-2,5-dimethylindole, 1-ethyl-3,5-dimethylindole, 1-ethyl-3,6-dimethylindole, 1-ethyl-3,7-dimethylindole, 1-benzyl-3-methylindole, 1-methyl-5-methoxyindole, 1,3-dimethyl-5-methoxyindole, 1-benzyl-5-methoxyindole and the like. Concomitantly, two kinds of indoles may be obtained depending on the starting compounds used. For example, 1,3-dimethylindole and 1,2-dimethylindole are obtained by using N-methylaniline and propylene glycol (or propylene (oxide) as the starting compounds. On the other hand, 4-methylindole and 6-methylindole are obtained by using m-toluidine and ethylene glycol as the starting compounds.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](C)=[CH:3]1.[CH3:12][N:13]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[C:14]1C.CNC1C=CC=CC=1.C(O)C(O)C.C=CC>>[CH3:12][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[CH:4]=[CH:3][NH:2]2.[CH3:1][C:19]1[CH:20]=[C:21]2[C:16]([CH:15]=[CH:14][NH:13]2)=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=C(C2=CC=CC=C12)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=CC2=CC=CC=C12)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C2C=CNC2=CC=C1
Name
Type
product
Smiles
CC1=CC=C2C=CNC2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04443615

Procedure details

The indoles prepared by the above-mentioned method of the present invention include, for example, indole, 1-methylindole, 1-ethylindole, 1-phenylindole, 1-benzylindole, 3-methylindole, 4-methylindole, 5-methylindole, 6-methylindole, 7-methylindole, 1,2-dimethylindole, 1,3-dimethylindole, 1,4-dimethylindole, 1,5-dimethylindole, 1,6-dimethylindole, 1,7-dimethylindole, 3,4-dimethylindole, 3,5-dimethylindole, 3,6-dimethylindole, 3,7-dimethylindole, 1-ethyl-2-methylindole, 1-ethyl-3-methylindole, 1-ethyl-4-methylindole, 1-ethyl-5-methylindole, 1-ethyl-6-methylindole, 1-ethyl-7-methylindole, 1,3-diethylindole, 1,3,7-trimethylindole, 1,3,4-trimethylindole, 1,3,5-trimethylindole, 1,3,6-trimethylindole, 1,2,5-trimethylindole, 1-ethyl-2,5-dimethylindole, 1-ethyl-3,5-dimethylindole, 1-ethyl-3,6-dimethylindole, 1-ethyl-3,7-dimethylindole, 1-benzyl-3-methylindole, 1-methyl-5-methoxyindole, 1,3-dimethyl-5-methoxyindole, 1-benzyl-5-methoxyindole and the like. Concomitantly, two kinds of indoles may be obtained depending on the starting compounds used. For example, 1,3-dimethylindole and 1,2-dimethylindole are obtained by using N-methylaniline and propylene glycol (or propylene (oxide) as the starting compounds. On the other hand, 4-methylindole and 6-methylindole are obtained by using m-toluidine and ethylene glycol as the starting compounds.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](C)=[CH:3]1.[CH3:12][N:13]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[C:14]1C.CNC1C=CC=CC=1.C(O)C(O)C.C=CC>>[CH3:12][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[CH:4]=[CH:3][NH:2]2.[CH3:1][C:19]1[CH:20]=[C:21]2[C:16]([CH:15]=[CH:14][NH:13]2)=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=C(C2=CC=CC=C12)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=CC2=CC=CC=C12)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C2C=CNC2=CC=C1
Name
Type
product
Smiles
CC1=CC=C2C=CNC2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.